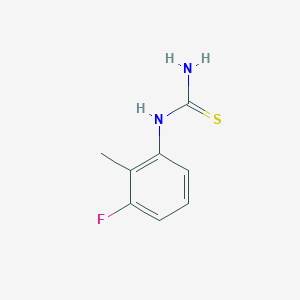
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile, also known as 1-methyl-1H-pyrazol-4-yl propionitrile and abbreviated as MPPN, is a four-membered heterocyclic compound consisting of a nitrogen, two carbons and one hydrogen atom. It is a colorless liquid with a boiling point of 114°C and is insoluble in water. MPPN has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
MPPN has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been used as a precursor for the synthesis of several drugs, such as 4-methylpyrazole-3-carboxylic acid, a potential antipsychotic agent, and 4-methylpyrazole-3-carboxamide, a potential anti-inflammatory agent. In materials science, MPPN has been used as a precursor for the synthesis of polymers, such as poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile) and poly(2-(2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazol-4-yl)propanenitrile-co-vinyl acetate). In biochemistry, MPPN has been used as a substrate for the enzymatic synthesis of a variety of compounds, including chiral amines, amino acids, and peptides.
Mécanisme D'action
The mechanism of action of MPPN is largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPPN are largely unknown. However, it is believed that the compound may act as a substrate for enzymes involved in the synthesis of various compounds, such as chiral amines, amino acids, and peptides. Additionally, the compound may act as a nucleophile, reacting with electrophilic species to form new products.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPPN in lab experiments include its low cost and availability, its ability to act as a substrate for enzymes involved in the synthesis of various compounds, and its potential to act as a nucleophile. The limitations of using MPPN in lab experiments include its tendency to form byproducts and its potential to react with other compounds to form new products.
Orientations Futures
Some potential future directions for research involving MPPN include the development of new synthetic methods for the compound, the investigation of its potential applications in medicinal chemistry and materials science, and the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of the compound and to identify potential new uses for it.
Méthodes De Synthèse
MPPN can be synthesized by two methods: the first involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxylic acid with propionitrile in the presence of a catalytic amount of sodium hydroxide, and the second involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrilepyrazole-4-carboxaldehyde with propionitrile in the presence of a catalytic amount of sodium hydroxide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves the reaction of 1-methyl-1H-pyrazole with propionitrile in the presence of a suitable catalyst.", "Starting Materials": [ "1-methyl-1H-pyrazole", "propionitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add propionitrile to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Characterize the product using suitable analytical techniques." ] } | |
Numéro CAS |
1249609-23-1 |
Nom du produit |
2-(1-methyl-1H-pyrazol-4-yl)propanenitrile |
Formule moléculaire |
C7H9N3 |
Poids moléculaire |
135.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



